N-Acetyl-S-(2-carboxyethyl)-L-cysteine

Übersicht

Beschreibung

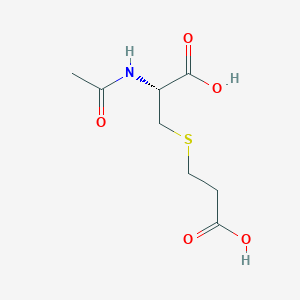

N-Acetyl-S-(2-carboxyethyl)-L-cysteine, also known as N-Acetyl-S-(2-carboxyethyl)cysteine, is a chemical compound with the molecular formula C8H13NO5S . It has an average mass of 235.258 Da and a monoisotopic mass of 235.051437 Da . This compound is a metabolite of acrylamide, which is detoxified through a two-step process .

Molecular Structure Analysis

The molecular structure of N-Acetyl-S-(2-carboxyethyl)-L-cysteine consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 576.4±50.0 °C at 760 mmHg, and a flash point of 302.4±30.1 °C .Physical And Chemical Properties Analysis

N-Acetyl-S-(2-carboxyethyl)-L-cysteine has several physical and chemical properties. It has a density of 1.4±0.1 g/cm3, a boiling point of 576.4±50.0 °C at 760 mmHg, and a flash point of 302.4±30.1 °C . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds . Its polar surface area is 129 Å2, and its molar volume is 170.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

1. Neurotoxicology and Neuroprotection

Scientific Field:

Neurotoxicology investigates the effects of toxic substances on the nervous system.

Summary:

NAE is involved in the detoxification of acrylamide, a compound found in various industrial processes and certain foods. Acrylamide exposure has been linked to neuropathy and central nervous system damage. NAE’s role in mitigating acrylamide toxicity makes it relevant to neurotoxicology research.

Methods and Experimental Procedures:

Researchers study NAE’s impact on acrylamide-induced neurotoxicity using in vitro and in vivo models. They administer NAE to assess its protective effects against acrylamide-induced nerve damage. Techniques include cell culture assays, animal models, and biochemical analyses.

Results and Outcomes:

Studies demonstrate that NAE supplementation can reduce acrylamide-induced neuropathy symptoms. It enhances acrylamide detoxification by promoting its conjugation with glutathione, rendering it more water-soluble. Quantitative data show improved nerve function and reduced neurotoxicity markers in NAE-treated subjects .

2. Cosmetic Formulations

Scientific Field:

Cosmetic science focuses on developing safe and effective skincare and beauty products.

Summary:

NAE’s carboxyethyl group makes it suitable for cosmetic applications. Researchers explore its potential as an ingredient in skincare formulations due to its detoxifying properties and water solubility.

Methods and Experimental Procedures:

Formulation scientists incorporate NAE into creams, lotions, or serums. They assess its stability, skin penetration, and compatibility with other ingredients. In vitro skin models and clinical trials evaluate its efficacy.

Results and Outcomes:

NAE-containing cosmetics may enhance skin health by promoting detoxification and reducing oxidative stress. Studies show improved skin barrier function and hydration in NAE-treated subjects .

3. Biomedical Imaging Contrast Agents

Scientific Field:

Medical imaging aims to visualize tissues and organs for diagnostic purposes.

Summary:

NAE’s carboxyethyl moiety can serve as a chelating agent for metal ions. Researchers investigate its potential as a contrast agent for magnetic resonance imaging (MRI) or other imaging modalities.

Methods and Experimental Procedures:

Scientists synthesize NAE-based complexes with paramagnetic metals (e.g., gadolinium). They evaluate their stability, relaxivity, and tissue-specific targeting. Animal studies and phantom experiments assess imaging performance.

Results and Outcomes:

NAE-based contrast agents show promise in enhancing MRI signal intensity, aiding in tissue visualization. Quantitative analyses reveal improved image quality and specificity .

4. Drug Delivery Systems

Scientific Field:

Pharmaceutical sciences focus on designing efficient drug delivery methods.

Summary:

NAE’s conjugation potential makes it valuable for drug delivery. Researchers explore its use as a carrier or prodrug to improve drug solubility, stability, and targeted release.

Methods and Experimental Procedures:

Scientists formulate NAE-drug conjugates or nanoparticles. They evaluate drug loading, release kinetics, and cellular uptake. In vitro and in vivo studies assess therapeutic efficacy.

Results and Outcomes:

NAE-based drug delivery systems enhance drug bioavailability and reduce side effects. Quantitative data demonstrate controlled drug release and improved therapeutic outcomes .

5. Environmental Remediation

Scientific Field:

Environmental science addresses pollution and contamination issues.

Summary:

NAE’s detoxification properties can be harnessed for environmental cleanup. Researchers explore its use in removing acrylamide or other pollutants from water or soil.

Methods and Experimental Procedures:

Laboratory experiments involve adding NAE to contaminated samples. Researchers measure pollutant reduction, adsorption capacity, and stability. Field trials assess NAE’s effectiveness.

Results and Outcomes:

NAE shows promise in binding acrylamide or other contaminants, facilitating their removal. Quantitative analyses reveal pollutant concentration reduction and improved water quality .

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQPFBSYILTXKI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966198 | |

| Record name | S-(2-Carboxyethyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-(2-carboxyethyl)-L-cysteine | |

CAS RN |

51868-61-2 | |

| Record name | S-(2-Carboxyethyl)-N-acetylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051868612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Carboxyethyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(2-CARBOXYETHYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFS74C5561 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

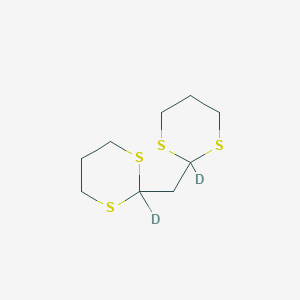

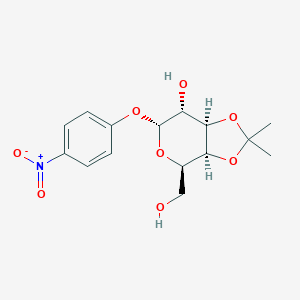

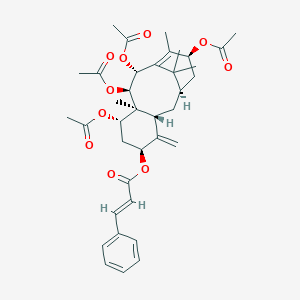

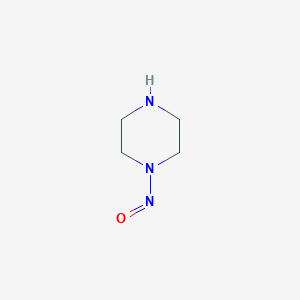

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)

![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)